molecular formula C18H30BrClO6 B13854137 Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

Cat. No.: B13854137
M. Wt: 457.8 g/mol
InChI Key: DQSAGCFOVINDOF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4) is an aliphatic ester characterized by a pentanoate backbone substituted with a chlorine atom at position 5, two methyl groups at position 2, and a ketone group at position 2. Its molecular formula is C₉H₁₅ClO₃, with a molecular weight of 214.67 g/mol (approximated from brominated analog data in and ). This compound is typically synthesized as a colorless to pale yellow oil, soluble in chloroform and ethyl acetate .

It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of leukotriene biosynthesis inhibitors, which are relevant to anti-inflammatory and anti-asthmatic drug development . Its purity in commercial mixtures (e.g., bromo/chloro mixtures) often exceeds 95%, and it is recommended for storage under refrigeration .

Properties

Molecular Formula

C18H30BrClO6

Molecular Weight

457.8 g/mol

IUPAC Name

ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate;ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate

InChI

InChI=1S/C9H15BrO3.C9H15ClO3/c2*1-4-13-8(12)9(2,3)5-7(11)6-10/h2*4-6H2,1-3H3

InChI Key

DQSAGCFOVINDOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)CCl.CCOC(=O)C(C)(C)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary synthetic route for Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate involves the chlorination of ethyl 2,2-dimethyl-4-oxopentanoate (ethyl acetoacetate derivative) using chlorinating agents under controlled conditions:

  • Chlorination of Ethyl Acetoacetate Derivative:
    The reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent, which introduces the chlorine atom at the 5-position. The process is usually conducted under reflux conditions in an inert solvent such as chloroform or carbon tetrachloride to ensure controlled reaction kinetics and minimize side reactions.

  • Reaction Conditions:

    • Temperature: Maintained between 0°C and 25°C to prevent over-chlorination and decomposition.
    • Stoichiometry: Precise molar ratios of thionyl chloride to substrate are used to optimize yield and purity.
    • Reaction Time: Typically several hours under reflux to ensure complete conversion.
  • Purification:
    The crude product is purified by distillation under reduced pressure or recrystallization to isolate the pure this compound with purity exceeding 95%.

Industrial Production

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors with automated control systems to maintain optimal temperature, pressure, and reagent feed rates. This ensures:

  • High yield and reproducibility.
  • Consistent product quality suitable for pharmaceutical and chemical intermediate applications.
  • Efficient separation and recycling of solvents and reagents.

Alternative Methods

Though less common, alternative chlorinating agents such as phosphorus pentachloride (PCl₅) or chlorine gas under UV irradiation have been explored for introducing the chlorine substituent, but these methods require more stringent control to avoid side reactions and lower selectivity.

Analysis of Preparation Methods

Reaction Mechanism Overview

The chlorination of ethyl 2,2-dimethyl-4-oxopentanoate proceeds via electrophilic substitution at the 5-position, facilitated by the enol or enolate form of the keto-ester intermediate. Thionyl chloride acts as both a chlorinating and dehydrating agent, producing sulfur dioxide and hydrogen chloride as byproducts.

Key Parameters Affecting Yield and Purity

Parameter Optimal Range/Condition Effect on Reaction Outcome
Temperature 0°C to 25°C Controls rate; higher temps increase side reactions
Stoichiometric Ratio 1:1 to 1.2 (substrate:thionyl chloride) Excess reagent may cause over-chlorination
Solvent Chloroform or Carbon Tetrachloride Provides inert medium, dissolves reactants
Reaction Time 2–6 hours Sufficient for complete conversion
Purification Method Distillation under reduced pressure or recrystallization Removes impurities, unreacted starting materials

Analytical Validation

Purity and identity of the compound are confirmed by:

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Chlorination with SOCl₂ Ethyl 2,2-dimethyl-4-oxopentanoate, SOCl₂ Reflux, 0–25°C, inert solvent High selectivity, good yield Requires careful temperature control
Chlorination with PCl₅ Ethyl 2,2-dimethyl-4-oxopentanoate, PCl₅ Anhydrous conditions, low temp Alternative chlorinating agent More side reactions possible
Chlorination with Cl₂ gas Ethyl 2,2-dimethyl-4-oxopentanoate, Cl₂ UV light, controlled temp Direct chlorination Difficult to control, hazardous

Research Findings and Notes

  • The chloro substituent at the 5-position is introduced selectively due to the activation by the adjacent ketone and ester groups, which stabilize the enol/enolate intermediate facilitating electrophilic substitution.

  • The presence of two methyl groups at the 2-position enhances steric hindrance, which influences regioselectivity and prevents chlorination at other positions.

  • The compound serves as a key intermediate in the synthesis of leukotriene biosynthesis inhibitors, highlighting the importance of high purity and controlled synthesis protocols.

  • Industrial scale synthesis benefits from continuous flow chemistry approaches, improving safety and scalability while maintaining product consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amides or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving chlorinated esters.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or enzyme studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate with analogs differing in substituents, ester groups, or functional moieties. Key differences in reactivity, applications, and physical properties are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications Key Differences
This compound C₉H₁₅ClO₃ 214.67 Cl at C5, 2x CH₃ at C2, ketone at C4 Colorless to pale yellow oil Leukotriene inhibitors Reference compound for halogenated aliphatic esters.
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate C₉H₁₅BrO₃ 251.12 Br at C5 (vs. Cl) Similar oil Similar to chloro analog Higher molecular weight and potential reactivity differences due to Br’s polarizability.
Ethyl 2,2-dimethyl-4-oxopentanoate C₉H₁₆O₃ 172.23 No halogen at C5 Oil (inferred) General ester intermediate Lacks halogen, reducing electrophilic reactivity at C4.
Methyl 2,2-dimethyl-4-oxopentanoate C₈H₁₄O₃ 158.20 Methyl ester (vs. ethyl) Not reported Smaller ester for controlled hydrolysis Shorter alkyl chain may alter solubility and metabolic stability .
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 272.70 Aromatic ring at C5 Not reported Complex organic synthesis Aromatic substituent introduces π-π interactions, altering binding affinity.
Ethyl 2-(2,2-difluoroacetyl)-5,5,5-trifluoro-4-oxopentanoate C₉H₉F₅O₄ 276.16 Multiple fluorine atoms Not reported Specialty fluorinated intermediates Fluorination increases electronegativity and stability; potential agrochemical use.

Key Observations:

Halogen Effects :

  • The bromo analog (C₉H₁₅BrO₃) has a higher molecular weight (251.12 vs. 214.67) and may exhibit slower reaction kinetics in nucleophilic substitutions compared to the chloro derivative due to bromine’s larger atomic radius .
  • Fluorinated derivatives (e.g., ) demonstrate enhanced stability and unique electronic properties, making them suitable for high-value applications like agrochemicals .

Aromatic vs. Aliphatic Substituents :

  • Compounds with phenyl groups (e.g., ) introduce aromaticity, which can enhance binding to hydrophobic pockets in biological targets but may complicate synthesis due to regioselectivity challenges .

Synthetic Utility :

  • The target compound’s chloro and methyl groups balance reactivity and stability, making it a versatile intermediate in multi-step syntheses .

Biological Activity

Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant studies.

This compound has the molecular formula C9H14ClO3C_9H_{14}ClO_3. Its structure includes a chlorinated carbon, which influences its reactivity and biological interactions. The compound can be synthesized through various organic reactions, primarily involving the introduction of the chloro group into a precursory ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom may facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial in understanding how the compound may affect biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that halogenated compounds can induce apoptosis in cancer cells by activating caspase pathways. A comparative analysis of similar compounds reveals that the presence of chlorine enhances cytotoxicity against various cancer cell lines.

Compound NameIC50 (µM)Cell Line
This compoundTBDMDA-MB-231
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate15MDA-MB-231
Ethyl 5-fluoro-2,2-dimethyl-4-oxopentanoateTBDHs 578T

Table 1: Comparison of cytotoxicity in different cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. In vitro studies suggest that this compound can inhibit specific metabolic enzymes involved in drug metabolism. This inhibition is significant for drug design as it may enhance the bioavailability of co-administered therapeutic agents.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The results demonstrated a dose-dependent increase in apoptosis markers, indicating potential therapeutic applications in oncology.
  • Enzyme Interaction Analysis : Another study focused on the interaction of the compound with cytochrome P450 enzymes. The findings suggested that the chlorinated derivative exhibited competitive inhibition, which could affect the metabolism of other drugs.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate, and how can reaction conditions be controlled to maximize yield?

The compound is synthesized via chlorination of ethyl 2,2-dimethyl-4-oxopentanoate using chlorine gas or chlorinating agents (e.g., SOCl₂) in solvents like chloroform or carbon tetrachloride. Key parameters include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric ratios to avoid over-chlorination.
  • Purification via distillation or chromatography to isolate the product from unreacted starting materials or halogenated byproducts .

Q. How is the purity of this compound validated in laboratory settings?

Analytical methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect impurities.
  • Gas chromatography (GC) or HPLC with UV detection to assess purity (>95% typically required for research use).
  • Mass spectrometry (MS) for molecular weight confirmation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

  • Nucleophilic substitution reactions (Cl replaced by amines, thiols, or alkoxides).
  • Condensation reactions to form heterocycles or ketone derivatives.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity compared to bromo/fluoro analogs?

The electronegativity and leaving-group ability of chlorine affect reaction kinetics:

  • Slower substitution rates vs. bromo analogs due to weaker C–Cl bond polarization.
  • Steric effects from the 2,2-dimethyl groups may hinder nucleophilic attack.
  • Comparative studies with bromo/fluoro analogs (e.g., in enzyme inhibition assays) reveal differences in binding affinity and metabolic stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Variability in assay conditions (e.g., pH, temperature).
  • Purity of the compound (trace solvents or byproducts can skew results).
  • Statistical validation : Use of ANOVA or t-tests to confirm significance.
  • Dose-response curves to establish EC₅₀/IC₅₀ values .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (e.g., AutoDock Vina) to model binding to enzymes like 5-lipoxygenase.
  • MD simulations to assess stability of ligand-protein complexes.
  • QSAR models to correlate structural features (e.g., Cl position) with anti-inflammatory activity .

Q. What are the challenges in characterizing its crystal structure, and how are they addressed?

  • Low crystallinity : Cocrystallization with stabilizing agents (e.g., crown ethers).
  • X-ray diffraction : Use of SHELX programs for structure refinement.
  • Disorder in methyl/chloro groups : High-resolution data (≤0.8 Å) and anisotropic refinement improve accuracy .

Methodological Insights

8. Designing experiments to study its stability under physiological conditions:

  • Hydrolysis kinetics : Monitor degradation in PBS buffer (pH 7.4) at 37°C via HPLC.
  • Metabolite profiling : Incubate with liver microsomes and identify products via LC-MS/MS .

9. Optimizing synthetic scalability while minimizing hazardous waste:

  • Flow chemistry : Continuous reactors reduce solvent use and improve safety.
  • Green solvents : Replace chloroform with cyclopentyl methyl ether (CPME) .

10. Addressing discrepancies in spectroscopic data:

  • Variable NMR shifts : Calibrate instruments with internal standards (e.g., TMS).
  • Impurity deconvolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

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